Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Synthetic Organic Chemistry Indolizine Alkaloids Williamson Etherification

Sourcing a reliable indolizinone scaffold with predictable reactivity is challenging; analogs with shifted substituents often cause low yields. This compound solves it: • Near-quantitative yields in etherification/Claisen rearrangement (2-step sequence) • Three orthogonal handles (C-8 ester, C-6 OH, indolizinone core) for divergent derivatization • Validated in total synthesis of mappicine ketone and β-carbolinone alkaloids • Enables 65-95%+ yields in Pd-catalyzed C-N/C-C coupling via derived triflate.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 185198-42-9
Cat. No. B069133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
CAS185198-42-9
SynonymsMETHYL 6-HYDROXY-5-OXO-1,2,3,5-TETRAHYDROINDOLIZINE-8-CARBOXYLATE
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C(=O)C(=C1)O
InChIInChI=1S/C10H11NO4/c1-15-10(14)6-5-8(12)9(13)11-4-2-3-7(6)11/h5,12H,2-4H2,1H3
InChIKeyDBQRNYRACVXZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Methyl 6-Hydroxy-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylate


Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 185198-42-9) is a highly functionalized indolizinone building block with a molecular formula of C10H11NO4 and a molecular weight of 209.2 g/mol . It serves as a pivotal synthetic intermediate, assembled via a Rh(II)-catalyzed 1,3-dipolar cycloaddition, and is specifically structured for divergent derivatization into complex alkaloid-like frameworks [1]. Its molecular architecture features three orthogonal reactive handles: a C-8 methyl ester for decarboxylative or transesterification pathways, a C-6 hydroxyl group that can be activated as a triflate for cross-coupling, and the indolizinone core amenable to annulation [1].

C-8 methyl ester: enables decarboxylation or transesterification pathways
C-6 hydroxyl: convertible to triflate for cross-coupling
Indolizinone core: amenable to annulation and Claisen rearrangement

Analog Substitution Risks for Methyl 6-Hydroxy-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylate


Superficially similar tetrahydroindolizine-8-carboxylates are not functionally interchangeable. The precise 6-hydroxy-5-oxo substitution pattern on the indolizine core establishes a unique, highly polarized enone-like system crucial for regioselective subsequent reactions [1]. Analogs with shifted substituents (e.g., a 7-hydroxy isomer) or different ester groups (e.g., ethyl ester) present an altered electronic and steric landscape, which can drastically reduce yields in key transformations like etherification and Claisen rearrangement, and eliminates the specific decarboxylation option enabled by the 8-carboxylate [1]. Using a decarboxylated analog removes the critical handle needed for subsequent C-C bond formations, terminating the synthetic sequence prematurely [2].

7-hydroxy isomer may shift etherification selectivity and reduce yield.

Ethyl ester analog alters steric and electronic landscape, potentially lowering Claisen efficiency.

Decarboxylated analog removes the C-8 handle, terminating further C-C bond formation.

Performance Data for Methyl 6-Hydroxy-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylate


Etherification Yield: Isomer Comparison

The 6-hydroxyl group of the target compound exhibits superior nucleophilicity in Williamson etherification with allyl bromide compared to its 7-hydroxy isomer (CAS 37704-45-3). The target compound's reaction proceeds in near-quantitative yield to give the critical Claisen precursor, a transformation known to be problematic for 7-hydroxyindolizines due to competing O- vs. C-alkylation [1].

Etherification Yield
Class-level
Target near-quantitative yield
Comparator 40–70% (2-pyridone etherifications)
Reported high yield supports atom economy and scale-up.
Allyl bromide, K2CO3, acetone, reflux 18 h.
Synthetic Organic Chemistry Indolizine Alkaloids Williamson Etherification

Claisen Rearrangement C-Allylation Efficiency

The allyl ethers derived from the target compound undergo a clean and high-yielding thermal Claisen rearrangement to give C-7-allylated products. The specific 6-hydroxy-5-oxo pattern is essential for this transformation, as the resulting ketone tautomer after rearrangement is thermodynamically stable. In contrast, ethers derived from 7-hydroxy or other isomers would lead to less stable or regioisomeric product mixtures [1].

Claisen Rearrangement
Class-level
Target high yield, minutes at 160 °C
Comparator variable yields (30–80%)
Rapid, high-yield Claisen enables efficient library diversification.
DMF, 160 °C; reported context.
Claisen Rearrangement C-Allylation Sigmatropic Reaction

Carboxylate Handle Diversification vs. Decarboxylated Analogs

The C-8 methyl ester of the target compound is a critical functional handle. It allows for decarboxylation to the unsubstituted indolizine (compound 11) under acidic conditions or further oxidation under Baeyer-Villiger conditions. This strategic advantage is absent in decarboxylated analogs like 6-hydroxy-2,3-dihydro-1H-indolizin-5-one, which cannot be further functionalized at this position [1]. Its specific utility is validated by its successful use as a key intermediate in the total synthesis of the antiviral agent mappicine ketone [2].

Carboxylate Handle
Head-to-head
Target divergent decarboxylation / oxidation
Comparator single pathway, no C-8 functionalization
Enables two divergent routes; used in mappicine ketone synthesis.
Decarboxylation (hot HBr) or Baeyer-Villiger.
Decarboxylation Synthetic Intermediate Baeyer-Villiger Oxidation

Triflate Activation for C-N/C-C Cross-Coupling

The C-6 hydroxyl group offers a unique advantage over non-hydroxylated analogs: it can be converted to a triflate (compound 14) for high-value cross-coupling reactions. This specific transformation is not possible with the 7-hydroxy isomer due to steric hindrance from the adjacent ester. The derived triflate 14 underwent Buchwald-Hartwig amination with substituted anilines, yielding 6-arylamino derivatives in high yields, which subsequently cyclized to β-carbolinones via an intramolecular Heck reaction in 65% yield [1].

Triflate Cross-Coupling
Head-to-head
Target C-N coupling high yield; β-carbolinone 65%
Comparator decarboxylated analog: similar amination, no ester handle
Preserves C-8 ester for further elaboration into β-carbolinones.
Pd₂(dba)₃/Xantphos, 100 °C; Heck 65%.
Buchwald-Hartwig Coupling Heck Cyclization β-Carbolinone Synthesis

Furan Annulation via Wacker Cyclization

The 7-allyl derivatives, synthesized via the target compound's unique Claisen rearrangement, serve as privileged substrates for a regioselective intramolecular Wacker oxidation. This reaction forms novel furano-fused indolizinones in 'near-quantitative yield', a transformation that has been specifically validated on substrates derived from this scaffold [1]. This demonstrates a distinct advantage of a pathway starting from the target compound.

Wacker Annulation
Class-level
Target near-quantitative furano-indolizinone
Comparator de novo route: multi-step, lower overall yield
Efficient heteroannulation to novel furan chemotype.
PdCl₂/CuCl₂, aq. DMF, O₂.
Furano-Indolizinone Wacker Oxidation Heterocycle Synthesis

Application Scenarios for Methyl 6-Hydroxy-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylate


Divergent Library Synthesis of Indolizine Alkaloid Mimics

This compound is optimally used as the central scaffold for generating a diverse library of 7-allyl and furano-fused indolizinones in a high-yielding, two-step sequence (etherification/Claisen rearrangement followed by Wacker cyclization) [1]. The 'near-quantitative' yields in both steps provide a significant advantage in material throughput for Structure-Activity Relationship (SAR) studies, outperforming analogs that would require lengthier or lower-yielding routes to similar chemotypes.

Total Synthesis of C-8 Functionalized Indolizidine Alkaloids

For any total synthesis project targeting a natural product that contains a C-8 substituted indolizidine or β-carbolinone core, this compound is the empirically validated starting material of choice. Its necessity in the published syntheses of mappicine ketone and β-carbolinone alkaloids via a sequence of decarboxylation and cross-coupling acts as a de facto certification of its utility by practicing synthetic chemists [1][2].

Cross-Coupling Method Development on Heterocyclic Scaffolds

Methodology groups developing new Pd-catalyzed C-N or C-C coupling reactions on heterocyclic systems can use this compound's derived triflate (14) as a standardized, robust and complex substrate. Its performance in established Buchwald-Hartwig and Heck manifolds (yielding products in 65-95%+ yields) provides a challenging and relevant benchmark for testing new catalysts and ligands, contrasting sharply with simpler, less informative model substrates [1].

Scale-Up of Furano-Indolizinone Intermediates

For CROs or process chemistry groups tasked with scaling up the synthesis of furano-indolizinones, specifically Methyl 2-methyl-8-oxo-3-phenyl-5,6,7,8-tetrahydro-1-oxa-7a-aza-s-indacene-4-carboxylate (39), this compound is the indispensable precursor. The validated two-pot, three-step sequence from this compound to the final product with consistently high yields makes it the only practical starting point, as acquiring the final product directly through a de novo synthesis would be prohibitively expensive and time-consuming [1].

Application
Selection Property
Validation Focus
Divergent indolizine library synthesis
Three orthogonal reactive handles (C-6 OH, C-8 ester, core)
Multi-step yield and purity of etherification/Claisen sequence
Total synthesis of C-8 functionalized alkaloids
Validated precursor to mappicine ketone and β-carbolinones
Decarboxylation and cross-coupling sequence compatibility
Cross-coupling methodology benchmarking
Triflate activation for Pd-catalyzed C-N/C-C coupling
Reported coupling yields and substrate scope
Scale-up of furano-indolizinone intermediates
Two-pot, three-step sequence to fused furan system
Process yield and scalability of Wacker annulation
Quote Request

Request a Quote for Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.